8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

purinedione LC‑MS characterization isomer differentiation

Researchers investigating lipophilicity-driven SAR often face isomer misidentification when sourcing asymmetric purinediones, leading to confounded assay results. This compound resolves that gap: • Extreme N7-C16 hydrophobicity (cLogP >8) enables systematic membrane permeability and non-specific binding studies. • Distinct LC-MS retention vs. constitutional isomers ensures procurement of the correct chemotype, preventing wasted screening runs. • Supplied as research-grade material with verified identity-ideal as a reference standard in commercial library QC.

Molecular Formula C24H42N4O2S
Molecular Weight 450.7g/mol
CAS No. 353253-04-0
Cat. No. B415647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS353253-04-0
Molecular FormulaC24H42N4O2S
Molecular Weight450.7g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C
InChIInChI=1S/C24H42N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-20-21(25-24(28)31-5-2)27(3)23(30)26-22(20)29/h4-19H2,1-3H3,(H,26,29,30)
InChIKeySTRPUFQQTJVQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Ethylsulfanyl)-7-hexadecyl-3-methylpurine-2,6-dione: Procurement Structural Profile


8-(Ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 353253-04-0) is a fully synthetic, disubstituted purine‑2,6‑dione bearing a long‑chain N7‑hexadecyl (C16) substituent and an S8‑ethylsulfanyl moiety. With a molecular formula of C24H42N4O2S and a molecular weight of 450.7 g/mol, it belongs to a family of highly lipophilic purinediones that are not represented by endogenous purine bases or nucleosides [1]. The compound is listed in mass‑spectral databases (MassBank) and is supplied as a research‑grade chemical by several specialty vendors, indicating its relevance for exploratory pharmacological profiling [2].

Isomer Substitution Failure for 8-(Ethylsulfanyl)-7-hexadecyl-3-methylpurine-2,6-dione


Compounds sharing the same molecular formula C24H42N4O2S (e.g., 7‑decyl‑3‑methyl‑8‑(octylsulfanyl)‑3,7‑dihydro‑1H‑purine‑2,6‑dione, CAS 303969‑28‑0; or 7‑dodecyl‑8‑(hexylsulfanyl)‑3‑methyl‑3,7‑dihydro‑1H‑purine‑2,6‑dione, CAS 316360‑05‑1) are constitutional isomers that differ in the distribution of aliphatic carbon atoms between the N7‑ and S8‑substituents. Because lipophilicity (log P), aqueous solubility, membrane permeability, and protein‑binding propensity are directly governed by the spatial arrangement of these hydrophobic chains, small changes in substitution pattern can produce large shifts in both physicochemical and pharmacological profiles . Consequently, substituting one isomer for another without experimental validation risks altering assay outcomes, confounding structure‑activity relationship (SAR) conclusions, and wasting procurement budgets on a compound that does not reproduce the target molecule's behaviour.

Quantitative Differentiation from Closest Isomers


LC-MS Retention Time for Isomer Discrimination

In reversed‑phase liquid chromatography coupled to mass spectrometry, 8‑(ethylsulfanyl)-7‑hexadecyl‑3‑methyl‑3,7‑dihydro‑1H‑purine‑2,6‑dione elutes at a retention time that is distinguishable from its isomer 7‑decyl‑3‑methyl‑8‑(octylsulfanyl)‑3,7‑dihydro‑1H‑purine‑2,6‑dione (CAS 303969‑28‑0) under identical gradient conditions. The specific retention times and precursor ion m/z values confirm that the two isomers can be analytically resolved, providing a practical quality‑control parameter for procurement verification [1].

purinedione LC‑MS characterization isomer differentiation

Predicted Log P Differentiates Isomers

Calculated log P (cLogP) values for 8‑(ethylsulfanyl)-7‑hexadecyl‑3‑methyl‑3,7‑dihydro‑1H‑purine‑2,6‑dione and its constitutional isomer 7‑decyl‑3‑methyl‑8‑(octylsulfanyl)‑3,7‑dihydro‑1H‑purine‑2,6‑dione differ by approximately 0.3–0.5 log units when computed using the same algorithm (e.g., XLogP3 or ALOGPS). The target compound, with its highly asymmetric chain distribution (C16 at N7 vs. C2 at S8), exhibits a slightly higher cLogP than the more symmetrically substituted isomer (C10 at N7, C8 at S8) [1].

lipophilicity log P prediction membrane permeability

Identity Confirmation Beyond Molecular Weight

Multiple purinedione isomers share the molecular formula C24H42N4O2S and the nominal molecular weight 450 g/mol, as illustrated by the AldrichCPR listing for 8‑decylsulfanyl‑7‑hexadecyl‑3‑methyl‑3,7‑dihydro‑purine‑2,6‑dione (CAS 316360‑05‑1) and the EvitaChem listing for 7‑decyl‑3‑methyl‑8‑(octylsulfanyl)‑3,7‑dihydro‑1H‑purine‑2,6‑dione (CAS 303969‑28‑0). This means that molecular weight alone cannot distinguish the target compound from its isomers during incoming quality control .

quality control isomeric purity procurement verification

Application Scenarios


SAR Studies on Asymmetric Chain Purinediones

Because the target compound concentrates the bulk of its hydrophobic character on the N7‑hexadecyl chain while leaving the S8‑position with a minimal ethyl group, it serves as an extreme example of asymmetric substitution. Researchers investigating how chain‑length asymmetry affects target binding can use this compound as a reference point against more symmetrical isomers (e.g., the decyl‑octyl analog) to parse the contributions of individual substituents to potency and selectivity [1].

LC-MS Methods for Isomeric Purinedione Libraries

The demonstrated retention‑time separation between the target compound and its decyl‑octyl isomer provides a basis for developing robust LC‑MS methods that can discriminate among constitutional isomers in a commercial screening deck. Laboratories establishing in‑house quality‑control for purchased compound libraries can adopt the chromatographic conditions referenced in the MassBank record as a starting point for method development [1].

Profiling Lipophilic Purinediones for Membrane Assays

With a predicted cLogP exceeding 8, the compound is among the most lipophilic members of this purinedione series. Its extreme hydrophobicity makes it suitable for experiments designed to probe the role of lipophilicity in passive membrane permeation or non‑specific binding to serum proteins and lipid bilayers, especially when compared head‑to‑head with less lipophilic isomers that carry shorter N7‑alkyl chains [1].

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